molecular formula C11H12N2S B033841 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine CAS No. 101967-39-9

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Cat. No. B033841
M. Wt: 204.29 g/mol
InChI Key: XMAIQILQRXZWMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of similar compounds has been reported through reactions involving thiadiazol and various aldehydes or amides, demonstrating the versatility of synthetic approaches for thiazole derivatives (Jun Hu et al., 2010); (Rong Wan et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives, including 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, reveals important insights into their chemical behavior and potential applications. Studies using techniques such as X-ray diffraction and DFT calculations provide detailed information on the molecular geometry, intramolecular and intermolecular interactions, and stability of these compounds (T. Karakurt et al., 2016).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. The formation of intramolecular hydrogen bonds and the presence of substituents influence their chemical behavior and interactions with other molecules (Nagaraju Kerru et al., 2019).

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the thiazole ring (AfraQuasar A. Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, such as acidity/basicity, nucleophilicity, and electrophilicity, are defined by its molecular structure. The presence of electron-donating or withdrawing groups on the thiazole ring significantly impacts these properties, influencing the compound's reactivity and interactions with other chemical species (Jing Sun et al., 2009).

Scientific Research Applications

Anti-inflammatory Activity Compounds similar to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, particularly N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, have been evaluated for their anti-inflammatory activities. These compounds exhibit direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Specifically, N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine has shown potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).

Polymer Synthesis In the realm of polymer chemistry, aromatic amine ligands similar to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine have been utilized in highly active catalyst systems for polymerizing 2,6-dimethylphenol. These systems, using a mixture of chloroform and methanol as the polymerization solvent, demonstrated that certain catalyst systems were extremely efficient in poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim, Shin, Kim, Kim, & Kim, 2018).

Corrosion Inhibition Thiazoles, like 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, have applications in synthetic organic chemistry, notably in the development of corrosion inhibitors. Certain thiazole derivatives have been synthesized and assessed for their efficiency in inhibiting copper corrosion in 1 M HCl solutions. These studies, which include potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), atomic force microscopy (AFM), and scanning electron microscopy (SEM), reveal that such compounds can serve as effective corrosion inhibitors (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Antioxidant and Urease Inhibition Derivatives of 1,3,4-thiazole-2-amine, structurally related to 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antioxidant and urease inhibition activities. Among these, specific compounds displayed excellent antioxidant activity surpassing the standard drug and potent urease inhibitory activities (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).

properties

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAIQILQRXZWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352723
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

CAS RN

101967-39-9
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
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